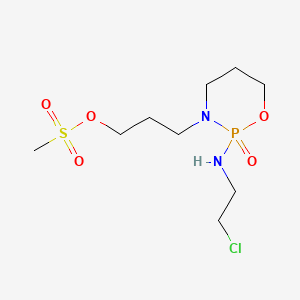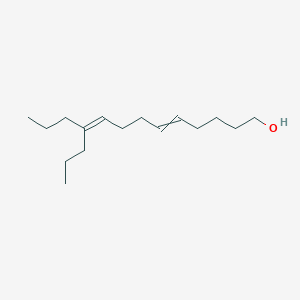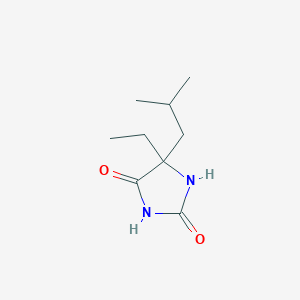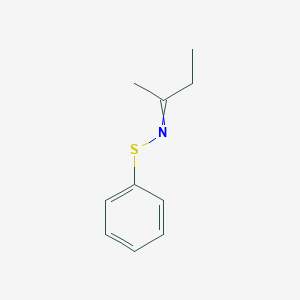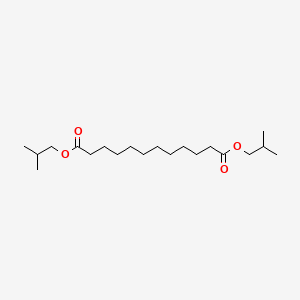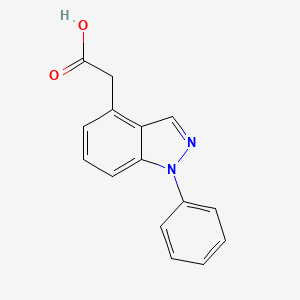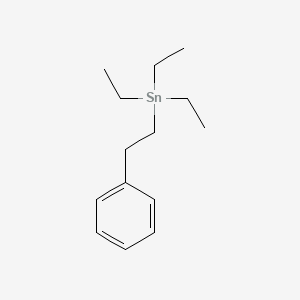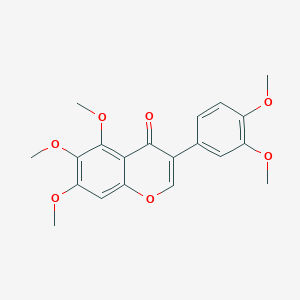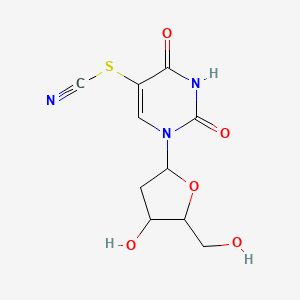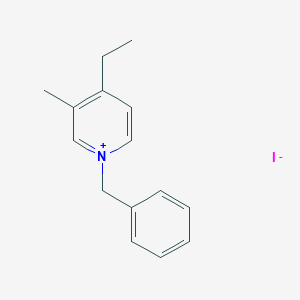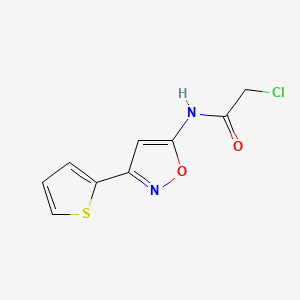
1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate typically involves the reaction of phenylhydrazine with carbon disulfide, followed by cyclization with methyl iodide. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the triazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolate group to a thiol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes . The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1,2,3-Triazoles: Known for their stability and wide range of applications in drug discovery and materials science.
1,2,4-Triazoles: Similar to 1-Methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate but with different substituents, leading to varied biological activities.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a thiolate group, which imparts distinct chemical reactivity and biological activity compared to other triazoles .
Propriétés
Numéro CAS |
49572-68-1 |
|---|---|
Formule moléculaire |
C9H9N3S |
Poids moléculaire |
191.26 g/mol |
Nom IUPAC |
1-methyl-4-phenyl-1,2,4-triazol-4-ium-3-thiolate |
InChI |
InChI=1S/C9H9N3S/c1-11-7-12(9(13)10-11)8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
CGDXPNXNQKZJOX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=[N+](C(=N1)[S-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


